molecular formula C22H33ClS2 B14207524 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830321-00-1

1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene

Cat. No.: B14207524
CAS No.: 830321-00-1
M. Wt: 397.1 g/mol
InChI Key: GKRPMNORUGNVRD-UHFFFAOYSA-N
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Description

1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and two oct-1-en-1-ylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oct-1-en-1-ylsulfanyl groups, which can be derived from oct-1-ene and thiol compounds.

    Substitution Reaction: The oct-1-en-1-ylsulfanyl groups are then introduced to the benzene ring through a substitution reaction. This reaction is facilitated by the presence of a suitable catalyst and occurs under controlled temperature and pressure conditions.

    Chlorination: The final step involves the chlorination of the benzene ring at the 1-position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated benzene derivatives, modified sulfanyl groups.

    Substitution: Benzene derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene exerts its effects depends on the specific reaction or application:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, depending on its derivatives and modifications.

    Pathways Involved: The pathways involved may include oxidative stress, signal transduction, and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,4-dimethylbenzene: Similar in structure but with methyl groups instead of oct-1-en-1-ylsulfanyl groups.

    1-Chloro-2,4-dichlorobenzene: Similar in structure but with additional chlorine atoms instead of sulfanyl groups.

    1-Chloro-2,4-bis(phenylsulfanyl)benzene: Similar in structure but with phenylsulfanyl groups instead of oct-1-en-1-ylsulfanyl groups.

Uniqueness

1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of long-chain oct-1-en-1-ylsulfanyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

830321-00-1

Molecular Formula

C22H33ClS2

Molecular Weight

397.1 g/mol

IUPAC Name

1-chloro-2,4-bis(oct-1-enylsulfanyl)benzene

InChI

InChI=1S/C22H33ClS2/c1-3-5-7-9-11-13-17-24-20-15-16-21(23)22(19-20)25-18-14-12-10-8-6-4-2/h13-19H,3-12H2,1-2H3

InChI Key

GKRPMNORUGNVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=CC(=C(C=C1)Cl)SC=CCCCCCC

Origin of Product

United States

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